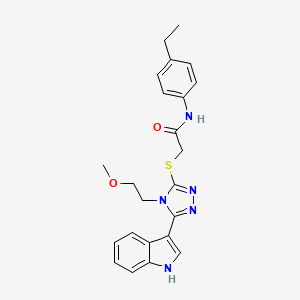
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a triazole ring, and an acetamide group, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2S, with a molecular weight of approximately 396.51 g/mol. The presence of the indole ring is significant as it is associated with various biological activities, including interactions with neurotransmitter systems. The triazole component contributes to the compound's ability to inhibit specific enzymes.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazole and indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study evaluating related triazole compounds indicated that they can effectively inhibit the activity of tyrosine kinases involved in cancer progression, suggesting a potential mechanism for the anticancer effects of this compound .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Similar triazole derivatives have been tested for their antibacterial and antifungal activities. For example, compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar antimicrobial capabilities .
Enzyme Inhibition
In vitro studies have indicated that compounds with triazole structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This inhibition can lead to increased bioavailability of certain drugs and reduced side effects, making it a valuable characteristic for therapeutic applications .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding to Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The indole moiety could modulate neurotransmitter receptors, influencing signaling pathways associated with cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or inhibition of anti-apoptotic proteins.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-3-16-8-10-17(11-9-16)25-21(29)15-31-23-27-26-22(28(23)12-13-30-2)19-14-24-20-7-5-4-6-18(19)20/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPWXLWGIXFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














